Methyllycaconitine, a naturally occurring norditerpenoid alkaloid, is primarily isolated from plants of the Delphinium genus, commonly known as larkspurs. [, ] This plant genus is recognized for its toxic effects on insects and mammals, often leading to cattle poisoning in regions of North America. [] Methyllycaconitine is classified as a potent neurotoxin primarily due to its antagonistic action on nicotinic acetylcholine receptors (nAChRs). [, , , ] Its high specificity for certain nAChR subtypes, particularly those containing the α7 subunit, makes it a valuable tool in scientific research. [, , , ] This compound is utilized to investigate the role of specific nAChR subtypes in various physiological processes, as well as explore their potential as therapeutic targets for a range of neurological and inflammatory disorders. [, , , , , , , , , , ]
The synthesis of methyllycaconitine typically involves semi-synthetic pathways rather than total synthesis, as no complete synthetic route has been established to date. The most common method begins with lycoctonine, a parent alkaloid obtained through the hydrolysis of methyllycaconitine. Various synthetic approaches have been explored, including:
These methods highlight the intricate steps involved in synthesizing methyllycaconitine analogs, which are essential for studying structure-activity relationships.
Methyllycaconitine possesses a complex molecular structure characterized by a bicyclic framework with a methoxy group and a succinimide moiety. The molecular formula is , with a molecular weight of approximately 313.39 g/mol. The stereochemistry at C-1 has been confirmed through X-ray crystallography, demonstrating the configuration's importance in biological activity .
The structural representation can be summarized as follows:
Methyllycaconitine undergoes various chemical reactions that are critical for its biological activity:
These reactions underscore the compound's pharmacological relevance and provide insights into its potential therapeutic applications.
Methyllycaconitine acts primarily as an antagonist at alpha-7 nicotinic acetylcholine receptors. Its mechanism involves:
This antagonistic action has implications for conditions characterized by excessive cholinergic activity, such as certain types of pain syndromes.
Methyllycaconitine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how methyllycaconitine interacts with biological systems.
Methyllycaconitine has significant potential applications in various scientific fields:
Methyllycaconitine (MLA) possesses a complex hexacyclic norditerpenoid alkaloid structure with the molecular formula C~37~H~50~N~2~O~10~ and a molar mass of 682.811 g·mol⁻¹. Its architecture features seven chiral centers and four distinct structural domains: a rigid aconitane skeleton, a piperidine ring (designated as Ring E), a neopentyl ester bridge, and a rare N-(2-carboxyphenyl)-methylsuccinamido moiety [1] [6]. The molecule's biological activity is critically dependent on its stereochemical configuration, particularly at carbon C-1 where the methoxy group exhibits α-configuration—a detail corrected through X-ray crystallographic studies in the 1980s. Earlier structural depictions prior to 1981 erroneously depicted this group in the β-configuration [1]. The molecule's conformation is further stabilized by intramolecular hydrogen bonding, contributing to its structural rigidity.
Table 1: Key Functional Groups and Stereochemical Features of Methyllycaconitine
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
C-1 methoxy group | α-configuration (corrected from β) | Essential for receptor binding affinity |
C-14/C-18 oxygen substituents | Tertiary alcohols and methoxy groups | Contributes to neuromuscular blocking activity |
N-(2-carboxyphenyl)methylsuccinamido | Rare ester moiety | Primary pharmacophore for nAChR antagonism |
Piperidine nitrogen (Ring E) | Tertiary amine | Enables salt formation and influences receptor selectivity |
Nuclear magnetic resonance (NMR) analyses reveal characteristic signals, including a methyl triplet at δ 1.10 ppm (N-CH~2~CH~3~), multiple methoxy singlets between δ 3.30-3.50 ppm, and aromatic protons indicative of the anthranilate system [5]. Optical rotation measurements show [α]~D~ = +49° (ethanol), confirming its chiral complexity [1]. The citrate salt form (C~37~H~50~N~2~O~10~·C~6~H~8~O~7~; MW 874.93) is commercially prevalent due to enhanced stability and aqueous solubility compared to the amorphous free base, which melts at 128°C [1] [9] [10].
Methyllycaconitine belongs to the nor-diterpenoid alkaloid class, characterized by a C~19~ carbon skeleton—a defining feature resulting from the loss of one carbon atom during biosynthesis from the parent diterpenoid framework [1] [2]. This structural deviation distinguishes it from true diterpenoids and underpins its classification as a norditerpenoid. MLA’s uniqueness arises from three structural characteristics:
Table 2: Comparative Structural Features of Norditerpenoid Alkaloids
Alkaloid | Carbon Skeleton | Ester Moiety | Special Features |
---|---|---|---|
Methyllycaconitine | C~19~ (nor-diterpenoid) | Methylsuccinimidoanthranilate | High α7 nAChR selectivity (Ki = 1.4 nM) |
Lycoctonine | C~19~ | None (parent amino-alcohol) | Semisynthetic precursor to MLA |
Aconitine | C~20~ (diterpenoid) | Benzoate | Voltage-gated Na⁺ channel modulator |
Delphinine | C~19~ | Acetate | Reduced nAChR affinity |
The anthranilate ester moiety confers exceptional binding specificity for neuronal nicotinic receptors, particularly the α7 subtype, with crystallographic studies of MLA bound to Aplysia californica acetylcholine-binding protein (AChBP) confirming deep penetration into the orthosteric binding site between subunits [6] [10].
Methyllycaconitine biosynthesis occurs primarily in seeds and roots of Delphinium species (e.g., D. brownii, D. elatum, D. ajacis), proceeding via a multi-step enzymatic pathway:
Table 3: Key Enzymatic Steps in Methyllycaconitine Biosynthesis
Biosynthetic Stage | Enzyme Class | Chemical Transformation | Substrate Specificity |
---|---|---|---|
Diterpene skeleton formation | Diterpene synthases | GGPP → ent-kaurene | Conserved across plants |
Norditerpenoid formation | Cytochrome P450 oxidases | Oxidative demethylation (C-20 removal) | Delphinium-specific isoforms |
Lycoctonine hydroxylation | 2-oxoglutarate-dependent dioxygenases | C-8/C-13 hydroxylation | Substrate: lycoctonine |
Esterification | BAHD acyltransferases | Anthranoyl transfer to C-18 | Anthranoyl-CoA as donor |
O-Methylation | O-Methyltransferases | SAM-dependent methylation at four positions | Regioselective for methoxy groups |
This pathway exhibits species-dependent variations in Delphinium, with D. ajacis (Consolida ambigua) accumulating particularly high seed concentrations, facilitating commercial extraction [1] [9].
The structural characterization of methyllycaconitine represents a century-long scientific endeavor marked by incremental advances:
Table 4: Timeline of Key Discoveries in Methyllycaconitine Structural Elucidation
Year | Researcher(s) | Contribution | Analytical Method |
---|---|---|---|
1943 | Goodson | First isolation of pure MLA; naming | Fractional crystallization |
1959 | Kuzovkov & Platonova | Initial structural proposal | Degradation chemistry, X-ray |
1960s | Przybylska | Derivative crystal structures | X-ray crystallography |
1981 | Pelletier et al. | Correction of C-1 stereochemistry | NMR, chemical correlation |
2005 | Hansen et al. | MLA-AChBP co-crystal structure | X-ray crystallography (2.7 Å) |
These advances fundamentally enabled rational drug design targeting nicotinic receptors and clarified structure-toxicity relationships underlying livestock poisoning by larkspurs [1] [6].
Efforts to develop simplified methyllycaconitine analogues have focused on retaining pharmacophoric elements while improving synthetic accessibility:1. Semi-synthetic approaches:- Hydrolysis of natural MLA yields lycoctonine, which undergoes regioselective re-esterification with activated anthranilate derivatives.- Blagbrough’s semi-synthesis (1994) coupled lycoctonine with (S)-2-methylsuccinic anhydride and anthranilic acid derivatives using carbonyldiimidazole activation, achieving 55% yield of MLA [1] [5].- Chiral auxiliary-mediated synthesis of the (S)-methylsuccinimidoanthranilate moiety employs asymmetric hydrogenation of itaconic acid derivatives using Rh(I)-(S)-BPPM catalyst ([α]~D~ = -12.0°) [5].
Table 5: Pharmacological Profile of Representative Methyllycaconitine Analogues
Analogue Structure | N-Substituent | Ester Group | α7 nAChR Inhibition | Key Finding |
---|---|---|---|---|
MLA (natural) | Ethyl | Methylsuccinimidoanthranilate | IC~50~ = 2 nM | Gold standard antagonist |
AE-bicyclic 14 | Methyl | Methylsuccinimidoanthranilate | 78.3 ± 2.1%* | Minimal activity with small N-substituent |
AE-bicyclic 16 | 3-Phenylpropyl | Methylsuccinimidoanthranilate | 53.2 ± 1.9%* | Optimal N-chain length for synthetic series |
Lycoctonine | Ethyl | None (alcohol) | >1000-fold loss | Confirms essential ester pharmacophore |
E-ring simplified | 2-Phenylethyl | Phenylacetate | No inhibition | Demonstrates anthranilate specificity |
*% inhibition at 10 μM against 1 nM acetylcholine-induced response [5] [8]
Current synthetic challenges include recapitulating MLA’s conformational rigidity in simplified scaffolds and optimizing binding interactions with the α7 nAChR complementary subunit interface. The development of AE succinimide analogues that induce non-conducting receptor states suggests potential for novel mechanisms beyond competitive antagonism [3] [8]. These efforts continue to leverage MLA’s unique architecture as a template for nicotinic receptor probe development, despite not yet matching its exceptional potency and selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7